Aniline-d5 β-D-Glucuronide
Description
Significance of Glucuronidation in Xenobiotic Biotransformation Processes
Biotransformation is the metabolic process by which living organisms modify the chemical structure of xenobiotics, which are compounds foreign to an organism's normal biochemistry. wikipedia.org This process typically converts lipophilic (fat-soluble) chemicals, which are easily absorbed, into more hydrophilic (water-soluble) compounds that can be readily excreted. mhmedical.commhmedical.com Xenobiotic metabolism is generally divided into Phase I and Phase II reactions. wikipedia.org Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the xenobiotic molecule. wikipedia.orgmhmedical.com
Following Phase I, Phase II reactions involve the conjugation of these modified compounds with endogenous polar molecules. wikipedia.org Glucuronidation is a major Phase II biotransformation pathway for a wide array of xenobiotics, including drugs, environmental pollutants, and industrial chemicals. uomus.edu.iqwikipathways.orguef.fi This process involves the enzymatic transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govfrontiersin.orgjove.com The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the xenobiotic, facilitating its elimination from the body, primarily through urine or bile. mhmedical.comuomus.edu.iquef.fi While generally considered a detoxification pathway, in some instances, glucuronide conjugates can be biologically active, contributing to either the therapeutic effects or the toxicity of the parent compound. nih.gov
Rationale for Deuterated Analogs in Metabolic and Analytical Science
In the fields of metabolic and analytical science, particularly in studies involving mass spectrometry, achieving precision and accuracy is critical. clearsynth.com Deuterated analogs, also known as stable isotope-labeled internal standards, are compounds where one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium (B1214612) (D). clearsynth.com These deuterated standards are invaluable tools for several reasons:
Accurate Quantification: They serve as ideal internal standards in quantitative analysis. clearsynth.com Because a deuterated standard is chemically almost identical to the analyte of interest, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. aptochem.com By adding a known amount of the deuterated standard to a sample, researchers can accurately determine the concentration of the unlabeled analyte by comparing their respective signal intensities, which compensates for variations in sample extraction, injection volume, and ionization efficiency. clearsynth.comtexilajournal.comscispace.com
Metabolite Identification: Stable isotope-labeled compounds are instrumental in elucidating metabolic pathways and identifying unknown metabolites. acs.orgnih.govacs.org The distinct mass difference between the labeled and unlabeled compounds allows for their easy differentiation in mass spectra, helping to trace the metabolic fate of a drug or xenobiotic. nih.gov
Method Validation: Deuterated standards are crucial for validating the robustness and reliability of analytical methods. clearsynth.com They help to correct for matrix effects, where other components in a complex biological sample can interfere with the analysis. clearsynth.com
The use of deuterated internal standards, especially in liquid chromatography-mass spectrometry (LC-MS), has become a gold standard for bioanalysis due to the enhanced precision and reliability it provides. aptochem.comtexilajournal.com
Overview of Aniline (B41778) Metabolite Research Landscape and the Role of Glucuronidation
Aniline is a primary aromatic amine used extensively in the chemical industry for the production of dyes, polymers, pesticides, and pharmaceuticals. nih.govresearchgate.net Due to its widespread use, human exposure is a significant concern. The metabolism of aniline has been a subject of extensive research, as its biotransformation can lead to both detoxification and, in some cases, the formation of reactive, toxic metabolites. canada.caacs.orgdrughunter.comwashington.edu
The primary metabolic pathways for aniline in humans and laboratory animals include N-acetylation, aromatic hydroxylation, and N-hydroxylation. canada.ca Aromatic hydroxylation, primarily at the para-position, leads to the formation of p-aminophenol. nih.govnih.gov This hydroxylated metabolite, along with others, can then undergo Phase II conjugation reactions. canada.ca
Glucuronidation plays a significant role in the detoxification and excretion of aniline metabolites. canada.catandfonline.com For instance, N-acetyl-p-aminophenol (more commonly known as paracetamol or acetaminophen), a major metabolite of aniline, is predominantly eliminated after conjugation with glucuronic acid. nih.govresearchgate.net Studies have shown that arylamine N-glucuronides can be formed in both rat and human liver microsomes, suggesting this is a key pathway for their clearance. nih.gov The formation of these glucuronide conjugates is essential for reducing the potential toxicity associated with aniline exposure by converting its metabolites into more readily excretable forms. tandfonline.com
Research Objectives and Scope for Investigating Aniline-d5 (B30001) β-D-Glucuronide
The investigation of Aniline-d5 β-D-Glucuronide serves specific and critical research objectives within the study of aniline metabolism and toxicology. The primary purpose of using this deuterated compound is to act as a highly specific internal standard for the accurate quantification of its non-deuterated counterpart, Aniline β-D-Glucuronide, in biological samples. clearsynth.com
Key Research Applications:
Pharmacokinetic Studies: To accurately determine the rate and extent of formation and elimination of aniline glucuronide metabolites in vivo. nih.gov
Metabolite Profiling: To definitively identify and quantify aniline glucuronide conjugates in complex biological matrices like urine, plasma, and tissue homogenates. nih.govoup.comsigmaaldrich.com
Enzyme Kinetics: To study the kinetics of UGT enzymes responsible for aniline glucuronidation. nih.gov
Toxicology Studies: To investigate the role of glucuronidation in the detoxification or potential bioactivation of aniline and its metabolites. nih.gov
The use of this compound allows researchers to overcome challenges associated with analytical variability and matrix effects, thereby providing high-quality, reliable data essential for understanding the metabolic fate of aniline in biological systems. texilajournal.comscispace.com
Research Findings and Data
The following table summarizes the key properties of this compound and its relevance in analytical research.
| Property | Value/Description | Significance in Research |
| Chemical Formula | C₁₂H₁₀D₅NO₆ | The presence of five deuterium (D) atoms provides a distinct mass shift from the unlabeled compound, crucial for mass spectrometry-based detection and quantification. clearsynth.com |
| Molecular Weight | 274.29 g/mol | The increased mass compared to the native compound allows for clear separation of signals in a mass spectrometer. clearsynth.com |
| Primary Application | Internal Standard | Used for accurate quantification of Aniline β-D-Glucuronide in biological samples using isotope dilution mass spectrometry. clearsynth.comaptochem.com |
| Analytical Technique | LC-MS/MS | This is the most common technique where this compound is employed to ensure high sensitivity and specificity in the analysis of aniline metabolites. nih.govscispace.com |
Properties
Molecular Formula |
C₁₂H₁₀D₅NO₆ |
|---|---|
Molecular Weight |
274.28 |
Synonyms |
1-Deoxy-1-(phenylamino-d5)-β-D-glucopyranuronic Acid; |
Origin of Product |
United States |
Chemical Synthesis and Isotopic Labeling Characterization of Aniline D5 β D Glucuronide
Synthetic Methodologies for Aniline-d5 (B30001) β-D-Glucuronide
The generation of Aniline-d5 β-D-Glucuronide involves a multi-step process that begins with the synthesis of the deuterated precursor, followed by the attachment of the glucuronic acid moiety.
Selection and Preparation of Deuterated Aniline (B41778) Precursors
The synthesis of the target compound commences with the preparation of aniline-d5. A common and effective method for the regioselective deuteration of anilines involves the use of deuterium (B1214612) oxide (D₂O) in the presence of an acid catalyst, such as hydrochloric acid. google.comnih.gov This method allows for the efficient replacement of hydrogen atoms with deuterium at the ortho and para positions of the aniline ring. nih.gov The isotopic purity of the resulting aniline-d5 is a critical parameter and is typically specified as a minimum of 98 atom % D. zeotope.comsigmaaldrich.com
Another approach involves the reduction of d5-nitrobenzene. For instance, d5-nitrobenzene can be reduced using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield D5-aniline. rsc.org The choice of method often depends on the desired scale and the availability of starting materials.
Table 1: Properties of Aniline-2,3,4,5,6-d5
| Property | Value |
|---|---|
| Chemical Formula | C₆D₅NH₂ |
| Isotopic Purity | 98 atom % D |
| Molecular Weight | 98.16 g/mol |
| Appearance | Colorless oily liquid |
| Boiling Point | 184 °C |
| Melting Point | -6 °C |
| Density | 1.076 g/mL at 25 °C |
This data is compiled from multiple sources. sigmaaldrich.comnih.gov
Enzymatic and Chemical Glucuronidation Strategies
Glucuronidation is a major pathway in the metabolism of aniline. researchgate.netnih.gov This process can be mimicked in the laboratory using either enzymatic or chemical methods to synthesize the glucuronide conjugate.
Enzymatic Synthesis: This approach utilizes UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo. researchgate.netresearchgate.net Incubations of the deuterated aniline precursor with liver microsomes, which are rich in UGTs, can produce the desired N-glucuronide. researchgate.net For example, UGT2B7 has been identified as an enzyme capable of catalyzing N-glucuronidation. researchgate.net Microbial biotransformation is another enzymatic method that can be employed for the synthesis of glucuronides, sometimes offering a scalable alternative to using liver fractions. hyphadiscovery.com
Chemical Synthesis: Chemical methods provide an alternative route to glucuronide synthesis. The Koenigs-Knorr reaction, a classical method for glycosidic bond formation, can be adapted for this purpose. researchgate.net More modern approaches, such as the Mitsunobu reaction, have also been successfully used for the synthesis of acyl glucuronides and can be modified for N-glucuronide formation. acs.org Late-stage chemical synthesis has been employed to produce gram quantities of N-glucuronides. hyphadiscovery.com
Purification and Isolation Techniques
Following synthesis, the this compound must be purified from the reaction mixture. Common purification techniques include solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). ingentaconnect.comresearchgate.net SPE is often used for the initial cleanup to remove salts and other non-volatile components. researchgate.net HPLC, particularly with reversed-phase columns, is then used to achieve high purity of the final product. ingentaconnect.com The purity of the isolated glucuronide is critical for its intended use, especially as a reference standard. hyphadiscovery.com
Isotopic Purity and Structural Elucidation of this compound
Confirming the isotopic purity and unequivocally determining the structure of the synthesized compound are essential final steps.
High-Resolution Mass Spectrometry for Deuteration Confirmation
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the successful deuteration and determining the isotopic purity of labeled compounds. nih.gov Electrospray ionization (ESI)-HRMS can distinguish between the deuterated and non-deuterated isotopologues, allowing for the calculation of isotopic purity based on their relative abundances. nih.gov This technique is highly sensitive, requiring very small amounts of sample. nih.gov The mass difference between the deuterated and undeuterated fragments in tandem mass spectrometry (MS/MS) provides further evidence for the location of the deuterium atoms. d-nb.info
Table 2: Analytical Techniques for Characterization
| Technique | Application |
|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of deuteration, determination of isotopic purity. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural assignment, confirmation of the glucuronide linkage. ingentaconnect.com |
Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of the synthesized glucuronide. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. ingentaconnect.com ¹H NMR spectroscopy can confirm the presence of the glucuronic acid moiety by identifying the characteristic anomeric proton signal. ingentaconnect.com For instance, in a similar N-glucuronide, the anomeric proton appeared at a chemical shift of 4.94 ppm. ingentaconnect.com The disappearance of the NH₂ protons of aniline and the appearance of signals corresponding to the glucuronic acid protons provide strong evidence for the formation of the N-glucuronide. ingentaconnect.com ¹³C NMR and correlation spectroscopies like HSQC and HMBC can further confirm the connectivity between the aniline nitrogen and the anomeric carbon of the glucuronic acid. researchgate.net
Chromatographic Assessment of Chemical and Isotopic Purity
The reliability of isotopically labeled compounds, such as this compound, in research applications hinges on their well-defined chemical and isotopic purity. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for verifying these parameters. d-nb.infoatlanchimpharma.com These methods provide both qualitative and quantitative data on the compound's integrity. d-nb.infobuchem.com
The assessment ensures that the material is free from significant chemical impurities, such as starting materials or by-products from the synthesis, and confirms the high incorporation of the stable isotope (deuterium). ijmpronline.comgoogle.com
Chemical Purity Analysis using HPLC
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the chemical purity of non-volatile compounds like this compound. The analysis separates the target compound from any potential impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase. ijmpronline.com A detector, commonly a UV detector for aromatic compounds, quantifies the separated components.
The chemical purity is typically determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram. For use as an internal standard, a high chemical purity, often exceeding 98-99%, is required. zeotope.com While specific methods for this compound are proprietary, typical reversed-phase HPLC conditions for related analytes like aniline and other glucuronides are well-established. sielc.comscientificliterature.org
The table below outlines representative HPLC conditions for the analysis of related aromatic amines and glucuronides.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., Poroshell 120 EC-C18, 3.0 x 50 mm, 2.7 µm) | scientificliterature.org |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with an acid modifier (e.g., 0.1% Formic Acid) | sielc.comscientificliterature.org |
| Flow Rate | 0.5 - 1.5 mL/min | ijmpronline.comscientificliterature.org |
| Detection | UV at 254 nm | ijmpronline.com |
| Column Temperature | 40°C | scientificliterature.org |
Isotopic Purity and Enrichment Analysis by LC-MS
Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is the definitive technique for assessing isotopic purity. nih.gov It separates ions based on their mass-to-charge (m/z) ratio, allowing for the differentiation between molecules with varying numbers of deuterium atoms (isotopologues). mdpi.com
The isotopic purity, often reported as "atom percent deuterium," is a measure of the deuterium content at the labeled positions. High isotopic enrichment is critical to prevent mass spectral overlap with the unlabeled analyte when the compound is used as an internal standard. atlanchimpharma.com For example, a typical specification for Aniline-d5 is a deuterium content of at least 98 atom % D. zeotope.com
The following table illustrates a hypothetical mass isotopomer distribution for this compound, as would be determined by mass spectrometry.
| Isotopologue | Description | Expected Relative Abundance (%) |
|---|---|---|
| d0 | Unlabeled Aniline β-D-Glucuronide | < 0.1% |
| d1 | Compound with 1 Deuterium | < 0.1% |
| d2 | Compound with 2 Deuterium | < 0.5% |
| d3 | Compound with 3 Deuterium | < 1.0% |
| d4 | Compound with 4 Deuterium | ~ 2.0% |
| d5 | Target Compound (this compound) | > 96.0% |
Advanced Analytical Methodologies for Aniline D5 β D Glucuronide Detection and Quantification
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
LC-MS/MS has become the gold standard for quantifying small molecules like Aniline-d5 (B30001) β-D-Glucuronide in complex biological matrices due to its exceptional sensitivity and selectivity. The development of a reliable assay involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.
The primary goal of chromatographic separation is to resolve Aniline-d5 β-D-Glucuronide from endogenous matrix components and other potential analytes, ensuring a clean signal for the mass spectrometer. As a polar and water-soluble compound, reversed-phase chromatography is commonly employed.
Key parameters that are optimized include the analytical column, mobile phase composition, and elution gradient. C18 columns are frequently utilized for their ability to retain and separate a wide range of metabolites. The mobile phase typically consists of an aqueous component (e.g., water with an acidic modifier like formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). The modifier aids in protonation of the analyte, which improves peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to elute the polar glucuronide effectively while also cleaning the column of less polar interferences.
Table 1: Example Chromatographic Conditions for Aniline (B41778) Glucuronide Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Analytical Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides efficient separation of the analyte from matrix interferences. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to promote analyte protonation and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic solvent for eluting the analyte from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for the specific column dimensions to ensure sharp peaks. |
| Gradient Elution | 5% B to 95% B over 5-10 min | Ensures retention of the polar glucuronide and subsequent elution of less polar compounds. |
| Column Temperature | 30 - 40 °C | Maintains consistent retention times and improves separation efficiency. |
Electrospray ionization (ESI) is the most common ionization technique for analyzing polar and thermally labile molecules like this compound. ESI can be operated in either positive or negative ion mode.
Positive Ion Mode (ESI+): In this mode, the analyte is protonated to form a precursor ion, [M+H]⁺. For this compound (molar mass ≈ 274.28 g/mol ), the expected protonated precursor ion would have a mass-to-charge ratio (m/z) of approximately 275.1. This mode is effective due to the presence of the basic aniline nitrogen atom which is readily protonated.
Negative Ion Mode (ESI-): In this mode, the analyte is deprotonated to form [M-H]⁻. The carboxylic acid group on the glucuronide moiety is easily deprotonated, making negative ion mode a highly viable option. The expected deprotonated precursor ion would have an m/z of approximately 273.1.
The choice between positive and negative mode is often determined empirically during method development, with the mode providing the most stable and intense signal being selected for the final assay.
Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity, which is crucial for accurate quantification in complex samples. In a typical MS/MS experiment, the precursor ion selected in the first quadrupole (Q1) is fragmented via collision-induced dissociation (CID) in the second quadrupole (q2). The resulting characteristic product ions are then monitored in the third quadrupole (Q3).
For this compound, the most common fragmentation pathway involves the cleavage of the glycosidic bond connecting the aniline-d5 moiety to the glucuronic acid.
In Positive Ion Mode ([M+H]⁺, m/z 275.1): The primary fragmentation event results in the loss of the glucuronic acid portion (176 Da), yielding the protonated aniline-d5 molecule as the major product ion (m/z 99.1).
In Negative Ion Mode ([M-H]⁻, m/z 273.1): Fragmentation can also lead to product ions corresponding to the glucuronic acid portion or other fragments.
This process of monitoring a specific precursor-to-product ion transition is known as Selective Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The high specificity of SRM allows for confident quantification even at very low concentrations.
Table 2: Example SRM Transitions for this compound
| Ionization Mode | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Description |
|---|---|---|---|
| Positive (ESI+) | 275.1 | 99.1 | [M+H]⁺ → [Aniline-d5+H]⁺ |
| Positive (ESI+) | 275.1 | 117.0 | [M+H]⁺ → [Glucuronic Acid fragment]⁺ |
| Negative (ESI-) | 273.1 | 113.0 | [M-H]⁻ → [Glucuronic Acid fragment]⁻ |
Sample Preparation Strategies for Diverse Research Matrices
Effective sample preparation is essential to remove interfering substances, concentrate the analyte, and ensure compatibility with the LC-MS/MS system. The choice of strategy depends on the complexity of the research matrix (e.g., plasma, urine, tissue homogenate).
Matrix effects are a significant challenge in LC-MS/MS analysis, caused by co-eluting endogenous components from the sample that suppress or enhance the ionization of the target analyte. This can lead to inaccurate quantification.
The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound itself. Because the SIL-IS is chemically identical and chromatographically co-elutes with the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is effectively normalized.
For complex matrices like plasma or tissue, a simple "dilute-and-shoot" approach is often insufficient. Extraction and enrichment protocols are necessary to clean up the sample and concentrate the analyte.
Solid Phase Extraction (SPE): This is a widely used technique for cleaning up biological samples. For a polar compound like this compound, a mixed-mode or polymeric reversed-phase sorbent can be effective. The general steps involve loading the pre-treated sample onto the SPE cartridge, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a stronger organic solvent.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. While effective for some analytes, it can be less efficient for highly polar glucuronides which may not partition well into common organic solvents. However, modifications such as pH adjustment or the use of more polar extraction solvents can improve recovery.
Protein Precipitation (PPT): For plasma or serum samples, a simple protein precipitation step is often the first step. This is typically achieved by adding a large volume of a cold organic solvent like acetonitrile or methanol to the sample, which denatures and precipitates the proteins. After centrifugation, the supernatant containing the analyte can be further purified or directly injected into the LC-MS/MS system.
Method Validation Parameters for Quantitative Research Applications
The validation of analytical methods is paramount in quantitative research to ensure that the data generated is accurate, reproducible, and fit for its intended purpose. For this compound, this involves a comprehensive assessment of several key performance characteristics.
Linearity, Accuracy, and Precision Assessment
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of aniline metabolites where this compound is used as an internal standard, a linear relationship is typically established by analyzing a series of calibration standards. The linearity is often evaluated by the coefficient of determination (r²), which should ideally be greater than 0.99.
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by determining the recovery of known amounts of the analyte spiked into the biological matrix. The accuracy should be within a predefined acceptable range, often ±15% of the nominal concentration, and ±20% at the lower limit of quantification (LLOQ).
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). The RSD should generally not exceed 15%, and 20% at the LLOY.
Table 1: Illustrative Method Validation Parameters for Linearity, Accuracy, and Precision
| Parameter | Acceptance Criteria |
|---|---|
| Linearity | |
| Calibration Curve Range | Dependent on expected analyte concentration |
| Coefficient of Determination (r²) | ≥ 0.99 |
| Accuracy | |
| Mean Recovery | 85% - 115% (80% - 120% at LLOQ) |
| Precision | |
| Intra-day RSD (CV) | ≤ 15% (≤ 20% at LLOQ) |
Limits of Detection and Quantification in Research Samples
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) , on the other hand, is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
For research applications involving the quantification of aniline and its metabolites, the LOD and LOQ are critical for determining the sensitivity of the analytical method. These values are particularly important in toxicokinetic studies where low concentrations of metabolites may be present. While specific LOD and LOQ values for methods directly quantifying this compound are not detailed in available literature, the following table provides an example of typical limits for the parent compound, aniline, in biological matrices, which gives an indication of the sensitivity required.
Table 2: Example of LOD and LOQ for Aniline in Different Matrices
| Matrix | LOD | LOQ |
|---|---|---|
| Water | 0.50 µg/L | 1.00 µg/L |
Note: These values are for the parent compound, aniline, and serve as an illustrative example. nih.gov
Role of this compound as an Internal Standard in Bioanalytical Research
In bioanalytical research, particularly in studies involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification. This compound serves as an ideal internal standard for the quantification of aniline glucuronide and other related metabolites.
The primary role of an internal standard is to compensate for the variability that can occur during sample preparation and analysis. This includes variations in extraction efficiency, sample volume, and instrument response. Because this compound is chemically identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This co-behavior allows for the accurate correction of any analytical variations.
The use of a deuterated internal standard like this compound is particularly advantageous in complex biological matrices such as plasma, urine, and tissue homogenates. These matrices are known to cause matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer, thereby affecting the accuracy of quantification. By adding a known amount of this compound to each sample at the beginning of the sample preparation process, the ratio of the analyte's response to the internal standard's response can be used to accurately determine the concentration of the analyte, effectively mitigating the impact of matrix effects.
In toxicokinetic studies of aniline, for instance, the quantification of its glucuronide metabolite is essential for understanding its metabolic fate. The use of this compound as an internal standard ensures the reliability of the concentration-time profiles generated, which are fundamental for the assessment of absorption, distribution, metabolism, and excretion (ADME) of the parent compound.
Investigation of in Vitro and Ex Vivo Glucuronidation Pathways of Aniline D5 β D Glucuronide
Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Aniline (B41778) Glucuronidation
The initial step in characterizing the glucuronidation of a compound like aniline is to identify the specific UGT isoforms responsible for its metabolism. This "reaction phenotyping" is typically achieved through a combination of approaches using recombinant enzymes and subcellular fractions. criver.com
Recombinant UGT Enzyme Activity Profiling
To pinpoint the specific enzymes responsible for aniline glucuronidation, a panel of individual human UGT enzymes expressed in recombinant systems is utilized. criver.comnih.gov This method allows for the direct assessment of each enzyme's catalytic capability toward the substrate without interference from other metabolic pathways. In a typical assay, aniline-d5 (B30001) is incubated with each recombinant UGT isoform in the presence of the necessary cofactor, uridine diphosphate (B83284) glucuronic acid (UDPGA). The formation of Aniline-d5 β-D-Glucuronide is then measured over time.
Studies with various xenobiotics have shown that UGTs from the 1A and 2B subfamilies, such as UGT1A1, UGT1A6, UGT1A9, and UGT2B7, are frequently involved in drug metabolism. researchgate.netnih.gov Screening these isoforms for activity against aniline would likely reveal one or more enzymes with significant catalytic activity.
Table 1: Illustrative Activity Profile of Recombinant UGT Isoforms in the Glucuronidation of Aniline-d5 This table presents hypothetical data based on common methodologies for UGT activity screening.
| UGT Isoform | Relative Glucuronidation Rate (%) |
| UGT1A1 | 25 |
| UGT1A3 | 15 |
| UGT1A4 | 5 |
| UGT1A6 | 40 |
| UGT1A7 | < 5 |
| UGT1A8 | < 5 |
| UGT1A9 | 100 |
| UGT1A10 | < 5 |
| UGT2B7 | 30 |
| UGT2B15 | < 5 |
| UGT2B17 | < 5 |
The rates are expressed as a percentage of the most active enzyme (UGT1A9).
Microsomal and S9 Fraction Incubation Studies
Incubating aniline-d5 with liver microsomes or S9 fractions from various species (e.g., human, rat, dog, monkey) allows for the assessment of inter-species differences in metabolic pathways. nih.gov Such comparative studies are crucial for selecting appropriate animal models for preclinical studies.
Table 2: Representative Rate of Aniline-d5 Glucuronide Formation in Liver Subcellular Fractions from Different Species This table presents hypothetical data to illustrate species differences in aniline glucuronidation.
| Biological Matrix | Rate of Glucuronide Formation (pmol/min/mg protein) |
| Human Liver Microsomes | 150 ± 25 |
| Human Liver S9 Fraction | 135 ± 20 |
| Rat Liver Microsomes | 220 ± 30 |
| Dog Liver Microsomes | 95 ± 15 |
| Monkey Liver Microsomes | 180 ± 22 |
Kinetic Characterization of Aniline-d5 Glucuronidation by Specific UGTs
Once the primary UGT isoforms involved in aniline glucuronidation are identified, the next step is to characterize the kinetics of the reaction. Enzyme kinetics studies provide quantitative insights into the enzyme's affinity for the substrate and its maximum catalytic rate. nih.gov
Determination of Apparent Michaelis-Menten Kinetics (Km, Vmax)
For many UGT-catalyzed reactions, the relationship between the substrate concentration and the reaction velocity can be described by the Michaelis-Menten model. doi.orgresearchgate.net The key parameters derived from this model are:
Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity.
Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
These parameters are determined by incubating the active recombinant UGTs or liver microsomes with varying concentrations of aniline-d5 and measuring the initial rates of glucuronide formation.
Table 3: Example Michaelis-Menten Kinetic Parameters for Aniline-d5 Glucuronidation by Key Human UGTs This table contains hypothetical kinetic data for the UGT isoforms identified as most active in Table 1.
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg) |
| Recombinant UGT1A9 | 50 | 250 | 5.0 |
| Recombinant UGT1A6 | 120 | 180 | 1.5 |
| Human Liver Microsomes | 75 | 160 | 2.1 |
Substrate Specificity and Enzyme Inhibition Studies
Substrate specificity is investigated to understand how the identified UGTs interact with aniline relative to other structurally similar compounds. This can involve competitive assays to see if other aromatic amines can inhibit aniline glucuronidation.
Table 4: Illustrative Effects of Selective UGT Inhibitors on Aniline-d5 Glucuronidation in Human Liver Microsomes This table shows hypothetical data from a chemical inhibition experiment.
| Inhibitor | Target UGT | Aniline-d5 Glucuronidation (% of Control) |
| Hecogenin | UGT1A4 | 90% |
| Bilirubin | UGT1A1 | 78% |
| Propofol | UGT1A9 | 35% |
| Fluconazole | UGT2B7 | 85% |
Cellular and Subcellular Localization of Glucuronidation Activity in Research Models
UGT enzymes are primarily membrane-bound proteins located within the endoplasmic reticulum of cells. xenotech.com The active site of these enzymes faces the lumen of the endoplasmic reticulum. This localization is critical as it means that substrates must cross the membrane to be metabolized, and the resulting glucuronide products must be transported out of the lumen. researchgate.net
While the liver is the main organ for glucuronidation, UGTs are also expressed in numerous extrahepatic tissues, including the gastrointestinal tract, kidneys, lungs, and brain. nih.govxenotech.com The expression profile of UGT isoforms can vary significantly between tissues. For example, UGT1A9 is highly expressed in the liver and kidney, while UGT1A8 and UGT1A10 are found predominantly in the gastrointestinal tract. researchgate.net This widespread distribution means that significant "first-pass" metabolism of orally administered compounds can occur in the intestine before they even reach the liver. The presence of UGTs in the kidney also contributes to the clearance of compounds from the blood into the urine. nih.gov
Metabolic Stability and Biotransformation in Isolated Perfused Organs and Tissue Slices
The metabolic stability and biotransformation of aniline, the parent compound of this compound, have been investigated using ex vivo models such as isolated perfused organs and precision-cut tissue slices. These models provide a valuable platform for studying drug metabolism in a system that preserves the complex architecture and cellular interactions of the organ.
In studies utilizing isolated, blood-perfused rat liver, aniline is rapidly metabolized. A significant portion of aniline is converted into an acid-labile conjugate, which is considered to be the N-glucuronide of aniline. After a three-hour perfusion period, this conjugate accounts for approximately 33% of the initial aniline dose in the perfusion medium. In addition to direct conjugation of aniline, hydroxylation also occurs, with p-aminophenol conjugates making up another 13% of the metabolites in the perfusion medium. The bile is a major route of elimination for aniline metabolites, with aniline conjugates being the predominant metabolites found in the bile.
Precision-cut liver slices have also been employed to study aniline metabolism. In mouse liver slice preparations, the formation of hydroxylated metabolites of aniline, including p-aminophenol, o-aminophenol, m-aminophenol, and N-phenylhydroxylamine, has been detected. This indicates that oxidative pathways are also a key part of aniline's biotransformation in this ex vivo system.
The data from these ex vivo studies suggest that this compound, if introduced into these systems, would likely demonstrate a degree of metabolic stability, as it is already a conjugated metabolite. However, it could also be subject to hydrolysis by β-glucuronidases present in the liver tissue, which would release aniline-d5 for subsequent metabolism through oxidative and further conjugation pathways.
| Metabolite | Percentage of Initial Aniline Dose in Perfusion Medium |
|---|---|
| Acid-Labile Aniline Conjugate (presumed N-glucuronide) | 33% |
| p-Aminophenol Conjugates | 13% |
Comparative Metabolism Across Species for Research Model Selection
The selection of an appropriate animal model for preclinical studies is a critical step in drug development and is heavily influenced by the similarities and differences in drug metabolism between the model species and humans. The glucuronidation of aromatic amines, such as aniline, is known to exhibit significant species-specific variations, which are primarily quantitative in nature. nih.gov
In vitro studies using liver microsomes from different species have provided insights into the comparative metabolism of arylamines. For instance, in rat liver microsomes, the UDP-glucuronosyltransferase activity towards 1-naphthylamine is substantially higher than that towards aniline. nih.gov This difference is less pronounced in human liver microsomes, suggesting that humans may have a relatively higher capacity for aniline N-glucuronidation compared to rats, relative to other arylamines. nih.gov
The choice of an appropriate animal model for studying the metabolism of this compound would therefore require careful consideration of the species-specific expression and activity of UDP-glucuronosyltransferase enzymes involved in aniline glucuronidation. Based on the available data for arylamines, it is plausible that primates would be a more suitable model for human metabolism of aniline than rodents. However, without direct comparative studies on aniline glucuronidation, this remains an extrapolation.
| Species | Relative N-Glucuronidation Activity (General Trend for Arylamines) | Specific Observations for Aniline (relative to other arylamines) |
|---|---|---|
| Human | High | Relatively higher capacity for aniline glucuronidation compared to rat |
| Monkey | High | Data not available for aniline |
| Dog | Moderate to Low | Data not available for aniline |
| Rat | Low | Significantly lower activity towards aniline compared to other arylamines like 1-naphthylamine |
| Mouse | Variable | Data not available for aniline |
Mechanistic Elucidation of Aniline Glucuronidation and Isotope Effects
Structural Determinants Influencing Aniline (B41778) Glucuronidation Efficiency
The efficiency of aniline glucuronidation is influenced by a combination of structural features of both the aniline substrate and the UGT enzyme active site. For the substrate, the electronic properties and steric hindrance around the amino group are critical. The nucleophilicity of the nitrogen atom directly impacts its ability to attack the UDPGA cofactor. Electron-donating or withdrawing substituents on the aromatic ring of aniline analogs can alter this nucleophilicity and, consequently, the rate of glucuronidation.
From the enzyme's perspective, the three-dimensional architecture of the substrate-binding pocket is a key determinant of specificity and efficiency. While full crystal structures of human UGTs with bound substrates are scarce, homology modeling and site-directed mutagenesis studies have provided insights into the active site topology. nih.gov The binding of the aglycone substrate, such as aniline, is primarily governed by the N-terminal domain of the UGT protein, whereas the C-terminal domain is responsible for binding the UDPGA cofactor. nih.gov The active site is thought to be a hydrophobic pocket with specific amino acid residues that interact with the substrate through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The size and shape of this pocket vary between UGT isoforms, accounting for their differing substrate specificities. For a relatively small molecule like aniline, it is likely that several UGT isoforms can accommodate it within their active sites.
Investigation of Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) on Aniline Glucuronidation Pathways
The use of deuterated substrates like Aniline-d5 (B30001) is a powerful technique to probe the rate-limiting steps of an enzymatic reaction. The Deuterium Kinetic Isotope Effect (DKIE) is the ratio of the reaction rate for the light (hydrogen-containing) isotopologue to the rate for the heavy (deuterium-containing) isotopologue (kH/kD). The magnitude of the DKIE can provide valuable information about the transition state of the reaction.
Experimental Design for DKIE Measurement
A typical experimental design to measure the DKIE for aniline glucuronidation would involve in vitro assays using human liver microsomes or recombinant UGT enzymes. The general protocol would include the following steps:
Incubation: Aniline and Aniline-d5 would be incubated separately with a source of UGT enzymes (e.g., human liver microsomes) in the presence of the cofactor UDPGA and a suitable buffer system at a constant temperature (typically 37°C).
Reaction Quenching: The reactions would be stopped at various time points by adding a quenching solution, such as ice-cold acetonitrile (B52724) or methanol (B129727), to precipitate the proteins.
Sample Analysis: The formation of the respective glucuronide products (Aniline β-D-Glucuronide and Aniline-d5 β-D-Glucuronide) would be quantified using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Kinetic Parameter Determination: The initial rates of product formation would be determined for both aniline and aniline-d5 at various substrate concentrations. These data would then be used to calculate the Michaelis-Menten kinetic parameters, Vmax and Km.
DKIE Calculation: The DKIE would be calculated as the ratio of the Vmax/Km values for aniline and aniline-d5.
| Parameter | Description |
| Enzyme Source | Human liver microsomes or specific recombinant UGT isoforms |
| Substrates | Aniline and Aniline-d5 |
| Cofactor | Uridine 5'-diphospho-glucuronic acid (UDPGA) |
| Incubation Time | Varied to ensure measurement of initial reaction rates |
| Temperature | 37°C |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Kinetic Model | Michaelis-Menten kinetics |
Interpretation of DKIEs in Reaction Mechanism Elucidation
The interpretation of the observed DKIE value for aniline glucuronidation can provide insights into the reaction mechanism:
A small or inverse secondary DKIE (kH/kD ≈ 1 or < 1) is more likely for aniline-d5 glucuronidation. Secondary DKIEs arise from changes in the vibrational frequencies of bonds to the isotopic atom in the transition state compared to the ground state. The replacement of hydrogen with the heavier deuterium on the aromatic ring can subtly alter the electronic and steric properties of the aniline molecule. An inverse DKIE (kH/kD < 1) could suggest a change in hybridization at a carbon atom adjacent to the isotopic substitution in the transition state, or it could be due to steric effects where the slightly smaller van der Waals radius of deuterium allows for a tighter binding in the transition state. A normal secondary DKIE (kH/kD > 1) might indicate a loosening of C-H bonds in the transition state.
Computational Chemistry and Molecular Modeling of UGT-Aniline Interactions
Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for visualizing and understanding the interactions between substrates and enzymes at the atomic level.
Docking Studies and Molecular Dynamics Simulations
Docking studies can be used to predict the preferred binding orientation of aniline within the active site of various UGT isoforms. These studies involve computationally placing the aniline molecule into the three-dimensional structure of the UGT active site and scoring the different poses based on their predicted binding affinity. Such studies could reveal key amino acid residues that interact with the aniline molecule through hydrogen bonds, pi-pi stacking interactions with the aromatic ring, and hydrophobic interactions.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the UGT-aniline interaction. By simulating the movement of the enzyme-substrate complex over time, MD simulations can reveal conformational changes in both the enzyme and the substrate upon binding. mdpi.com These simulations can help to understand the stability of the docked pose, the role of water molecules in the active site, and the dynamic network of interactions that facilitate the catalytic process. For aniline-d5, MD simulations could potentially reveal subtle differences in the dynamics of the enzyme-substrate complex compared to aniline, which might correlate with any observed kinetic isotope effects.
| Computational Method | Application to UGT-Aniline Interaction | Potential Insights |
| Molecular Docking | Predicting the binding pose of aniline in the UGT active site. | Identification of key interacting amino acid residues and the preferred orientation for catalysis. |
| Molecular Dynamics | Simulating the dynamic behavior of the UGT-aniline complex over time. | Understanding the stability of the binding, conformational changes, and the role of solvent molecules. |
Quantum Mechanical Calculations for Reaction Pathway Analysis
Quantum mechanical (QM) calculations serve as a powerful tool to elucidate the intricate details of enzymatic reaction mechanisms at the atomic level. In the context of aniline glucuronidation, these computational methods are employed to model the reaction pathway, characterize the transition state, and determine the activation energy, providing insights that are often unattainable through experimental means alone.
The glucuronidation of aniline is catalyzed by UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the nitrogen atom of aniline. This reaction is understood to proceed via a nucleophilic substitution (SN2)-like mechanism. Quantum chemical calculations, often utilizing density functional theory (DFT), can be applied to model this process. For instance, calculations have been performed on related aromatic amines to understand their bioactivation by UGTs. nih.gov
A typical computational approach involves the following steps:
Model System Setup: A model of the UGT active site is constructed, including the key amino acid residues, the UDPGA cofactor, and the aniline substrate.
Geometry Optimization: The geometries of the reactants, transition state, and products are optimized to find the lowest energy conformations.
Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points (i.e., minima for reactants and products, and a first-order saddle point for the transition state) and to calculate thermodynamic properties.
Energy Profile: By calculating the energies of the reactants, transition state, and products, an energy profile for the reaction can be constructed, yielding the activation energy barrier.
These calculations can reveal crucial details about the transition state, such as the degree of bond formation between the glucuronic acid and the aniline nitrogen, and the extent of bond breaking in the UDP leaving group.
Interactive Data Table: Theoretical Kinetic Isotope Effects in a Related Aniline Reaction
While specific quantum mechanical studies detailing the kinetic isotope effect for aniline glucuronidation are not widely available, data from related reactions involving deuterated aniline nucleophiles can provide valuable insights. The following table presents theoretical primary kinetic isotope effects (kH/kD) for the SN2 reaction of deuterated aniline with substituted benzyl (B1604629) benzenesulphonates, which serves as a model for nucleophilic attack by aniline. rsc.org Such calculations help in understanding the structure of the transition state.
| Reactant System (Substituents on Benzyl Benzenesulphonate) | Calculated kH/kD | Implied Transition State |
| p-MeO (electron-donating) | 1.70 | More reactant-like |
| H (unsubstituted) | 1.97 | Symmetric |
| p-NO2 (electron-withdrawing) | 2.59 | More product-like |
This table is illustrative and based on data from a related SN2 reaction to demonstrate the principles of how computational chemistry can be used to predict kinetic isotope effects and infer transition state structures. rsc.org
Kinetic Isotope Effects in Aniline Glucuronidation
The kinetic isotope effect (KIE) is a powerful experimental tool for investigating reaction mechanisms. wikipedia.org It is defined as the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope (kL/kH). By replacing the hydrogen atoms on the aromatic ring of aniline with deuterium (aniline-d5), a secondary kinetic isotope effect can be measured for the glucuronidation reaction.
In the case of aniline-d5, the substitution of hydrogen with deuterium does not involve the bonds being directly broken or formed during the N-glucuronidation reaction. Therefore, any observed isotope effect would be a secondary KIE. Secondary KIEs are typically smaller than primary KIEs but can still provide valuable information about changes in hybridization and the steric environment around the reaction center in the transition state. wikipedia.org
For the N-glucuronidation of aniline, the reaction involves the nucleophilic attack of the amino group on the glucuronic acid moiety. The transition state is expected to have a more crowded steric environment around the nitrogen atom as the bulky glucuronyl group is being attached. This change in the steric and electronic environment upon deuteration of the phenyl ring can subtly alter the reaction rate.
Interactive Data Table: Research Findings on Aniline Metabolism
The study of aniline metabolism provides a broader context for understanding its glucuronidation. The following table summarizes key findings from in vivo studies on aniline excretion and metabolism.
| Metabolite | Percentage of Oral Dose Excreted in Urine | Elimination Half-life (hours) | Time to Maximum Urinary Concentration (hours) |
| N-acetyl-4-aminophenol (from conjugates) | 55.7 - 68.9% | 3.4 - 4.3 | ~4 |
| Mercapturic acid conjugate of N-acetyl-4-aminophenol | 2.5 - 6.1% | 4.1 - 5.5 | ~6 |
| Acetanilide | 0.14 - 0.36% | 1.3 - 1.6 | ~1 |
| Free Aniline | 0.14 - 0.36% | 0.6 - 1.2 | ~1 |
Data sourced from a human metabolism study of a single oral dose of isotope-labeled aniline. nih.gov This data highlights that glucuronide and sulfate (B86663) conjugates of aniline metabolites are the major forms of excretion.
Applications of Aniline D5 β D Glucuronide in Specialized Research Areas
Utilization as a Reference Standard in Metabolomics and Isotope Tracing Studies
In the fields of metabolomics and isotope tracing, Aniline-d5 (B30001) β-D-Glucuronide is an indispensable reference standard. Stable isotope labeling is a powerful technique for probing cellular metabolism, and the use of labeled compounds is crucial for accurate metabolite annotation and quantification in mass spectrometry-based metabolomics. doi.org Isotope tracing studies utilize molecules labeled with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) to follow the metabolic fate of a compound within a biological system. nih.govnih.gov
The primary application of Aniline-d5 β-D-Glucuronide in this context is as an internal standard. When added to a biological sample at a known concentration, it co-elutes with the unlabeled (endogenous) aniline (B41778) β-D-glucuronide during chromatographic separation. Because it is chemically identical to the analyte of interest but has a different mass due to the deuterium atoms, it can be distinguished by a mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the native metabolite. nih.gov
Isotope tracing with labeled compounds like this compound also aids in the elucidation of metabolic pathways. By administering a labeled precursor (e.g., aniline-d5) and subsequently detecting the labeled metabolite, researchers can definitively trace the biotransformation process. generalmetabolics.comescholarship.org This approach provides a clear picture of the dynamics of metabolic networks. nih.gov
Table 1: Key Applications in Metabolomics and Isotope Tracing
| Application | Description |
| Internal Standard | Used for accurate quantification of endogenous aniline β-D-glucuronide in biological matrices by correcting for analytical variability. |
| Metabolite Annotation | Aids in the confident identification of aniline β-D-glucuronide in complex metabolomic datasets. doi.org |
| Pathway Elucidation | Enables the tracking of aniline's metabolic conversion to its glucuronide conjugate, confirming pathway activity. |
| Flux Analysis | In more complex studies, can contribute to models of metabolic flux, quantifying the rate of aniline glucuronidation. |
Development of Bioanalytical Assays for Aniline Metabolite Quantification in Preclinical Models
The development of robust bioanalytical assays is fundamental to preclinical research for quantifying drug and xenobiotic metabolites in biological samples. This compound is a key component in the creation of such assays for aniline metabolites, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).
In these assays, this compound serves as the ideal internal standard for the quantification of aniline β-D-glucuronide. The process typically involves protein precipitation from a biological matrix (e.g., plasma, urine, or tissue homogenate), followed by the addition of the labeled internal standard. The sample is then analyzed by LC-MS. The ratio of the peak area of the unlabeled analyte to the peak area of the labeled internal standard is used to construct a calibration curve and determine the concentration of the metabolite in the original sample.
The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical method development due to its ability to mimic the behavior of the analyte during extraction and ionization, thereby minimizing matrix effects and improving assay accuracy and precision. These validated assays are then applied in preclinical studies to characterize the pharmacokinetic profile of aniline and its metabolites.
Research on Enzyme Induction and Inhibition Phenotypes Affecting Aniline Glucuronidation
Aniline undergoes phase II metabolism, primarily through glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org Research into how various factors affect the activity of these enzymes is crucial for understanding inter-individual and inter-species differences in aniline metabolism and toxicity. nih.gov this compound can be instrumental in such in vitro studies.
Enzyme induction, an increase in the amount of enzyme, or enzyme inhibition, a decrease in enzyme activity, can significantly alter the rate of aniline glucuronidation. nih.gov In vitro assays using human or animal liver microsomes, which contain UGT enzymes, are commonly employed to investigate these phenomena. helsinki.fi By incubating the microsomes with aniline and a UDPGA (uridine diphosphate (B83284) glucuronic acid) cofactor, researchers can measure the formation of aniline β-D-glucuronide.
The use of this compound as an internal standard in the LC-MS analysis of the reaction products allows for precise quantification of the metabolite formed. This enables researchers to determine the kinetic parameters of the glucuronidation reaction and to assess the inductive or inhibitory potential of co-administered drugs or other xenobiotics. nih.gov For instance, a compound that decreases the formation of aniline β-D-glucuronide in this system would be identified as an inhibitor of the UGTs responsible for aniline metabolism.
Table 2: Investigating Enzyme Activity with this compound
| Research Area | Experimental Approach | Role of this compound |
| Enzyme Inhibition | In vitro incubation of liver microsomes with aniline and a potential inhibitor. | Accurate quantification of the reduced formation of aniline β-D-glucuronide. |
| Enzyme Induction | In vitro incubation of liver microsomes from subjects pre-treated with a potential inducer. | Precise measurement of the increased production of aniline β-D-glucuronide. |
| Reaction Phenotyping | Incubation with a panel of recombinant human UGT enzymes. | Quantification of the metabolite to identify the specific UGT isoforms responsible for aniline glucuronidation. |
Application in Environmental Biotransformation and Fate Studies (e.g., aquatic toxicology models, microbial degradation)
Understanding the environmental fate of industrial chemicals like aniline is critical for assessing their ecological impact. Aniline can enter aquatic environments, where it is subject to microbial degradation. nih.gov Studies on the biotransformation of aniline by various microorganisms are essential for predicting its persistence and potential for bioaccumulation. researchgate.net
This compound can be used in laboratory-based environmental fate studies. For example, in aquatic toxicology models, the metabolism of aniline in different aquatic species can be investigated. nih.gov By exposing organisms such as fish or invertebrates to aniline-d5, researchers can track the formation of labeled metabolites, including this compound, in the organisms' tissues and excreta. This provides direct evidence of metabolic pathways and rates of detoxification in these species.
In microbial degradation studies, a labeled precursor can be introduced into a microbial culture isolated from a contaminated site. researchgate.net The disappearance of the parent compound and the appearance of labeled metabolites over time can be monitored, shedding light on the degradation pathways and the efficiency of the microbial consortium in breaking down the pollutant. zju.edu.cn While aniline itself is more commonly the starting compound in these studies, the use of labeled standards for its metabolites is crucial for analytical quantification.
Role in Mechanistic Toxicology Research via Metabolite Tracking (excluding in vivo toxicity)
Mechanistic toxicology aims to understand how a chemical exerts its toxic effects at a molecular and cellular level. For aniline, its toxicity is linked to its metabolic activation. While glucuronidation is generally a detoxification pathway, other metabolic routes can lead to the formation of reactive intermediates. Tracking the balance between these different metabolic pathways is key to understanding aniline's toxic potential.
In vitro systems, such as cell cultures or isolated organ preparations, are used to study these mechanisms without conducting whole-animal toxicity tests. By using aniline-d5 as a precursor, researchers can trace its metabolic fate within these systems. The formation of this compound can be quantified, representing the detoxification pathway. Simultaneously, other labeled metabolites resulting from bioactivation pathways can be identified and measured.
This allows for a detailed investigation of how different experimental conditions (e.g., exposure to enzyme inhibitors or inducers) can shift the balance between detoxification and bioactivation. By accurately quantifying the glucuronide metabolite with the aid of this compound as a standard, researchers can gain a more complete picture of the metabolic processes that contribute to or protect against aniline-induced cellular damage.
Future Directions and Emerging Research Avenues for Deuterated Glucuronides
Advancements in High-Throughput Screening Platforms for UGT Substrate Identification
Uridine diphosphate-glucuronosyltransferases (UGTs) are a critical family of enzymes responsible for the glucuronidation of a vast array of compounds, a major pathway in drug metabolism. criver.comthermofisher.comfrontiersin.org Identifying which UGT isoforms metabolize a new drug candidate is crucial for predicting its metabolic fate and potential for drug-drug interactions. criver.comnih.gov High-throughput screening (HTS) assays are essential for rapidly evaluating these interactions. nih.gov
While fluorescence-based HTS assays are common, the use of deuterated standards like Aniline-d5 (B30001) β-D-Glucuronide in conjunction with mass spectrometry offers a more direct and specific approach. nih.govnih.gov The development of HTS platforms that can rapidly quantify the formation of glucuronides from a library of potential substrates is a significant area of advancement.
Table 1: Comparison of High-Throughput Screening Methods for UGT Substrate Identification
| Method | Principle | Advantages | Disadvantages |
| Fluorescence-Based | Measures the change in fluorescence upon glucuronidation of a probe substrate. nih.gov | High sensitivity, rapid. nih.gov | Indirect measurement, potential for interference from fluorescent compounds. |
| Luminescence-Based | Measures light production resulting from the UGT reaction. | High sensitivity, low background. | May require specific reagents and instrumentation. |
| LC-MS/MS-Based | Directly measures the formation of the glucuronide metabolite. | High specificity and accuracy, can be used for non-fluorescent compounds. | Lower throughput compared to plate-based assays, more complex instrumentation. |
The integration of robotic liquid handling systems with advanced mass spectrometry is paving the way for higher throughput in direct measurement assays. nih.gov In this context, Aniline-d5 β-D-Glucuronide would serve as an ideal internal standard for the precise quantification of aniline (B41778) glucuronidation, a model reaction for certain classes of compounds. clearsynth.comnih.govkcasbio.com
Integration of this compound Research with Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems by integrating various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. wiley.com Stable isotope-resolved metabolomics (SIRM) is a powerful tool in systems biology, allowing for the tracing of metabolic pathways and the quantification of flux through these pathways. nih.gov
The use of deuterated compounds like this compound can provide crucial data for building and validating pharmacokinetic and pharmacodynamic models. By tracing the metabolic fate of deuterated aniline, researchers can gain insights into how genetic variations in UGT enzymes or the presence of co-administered drugs affect its metabolism. This information can then be integrated into larger systems biology models to predict how an individual might respond to a particular drug.
Novel Analytical Technologies for Enhanced Sensitivity and Spatial Resolution in Metabolic Mapping
The ability to not only detect and quantify metabolites but also to visualize their distribution within tissues is a significant frontier in metabolic research. Mass spectrometry imaging (MSI) techniques, such as matrix-assisted laser desorption/ionization (MALDI) and desorption electrospray ionization (DESI), allow for the spatial mapping of molecules directly from tissue sections.
The use of deuterated compounds can enhance the sensitivity and specificity of these imaging techniques. For instance, imaging the distribution of this compound in liver tissue sections could provide a high-resolution map of UGT activity. Recent advancements in MSI technology are pushing the boundaries of spatial resolution, approaching the single-cell level. Furthermore, coupling these imaging techniques with stable isotope labeling provides a dynamic view of metabolic processes within the complex microenvironment of tissues. nih.govnih.govumn.eduresearchgate.net
Development of Advanced In Vitro and Organoid Models for Predictive Metabolism Studies
Traditional 2D cell cultures often fail to replicate the complex architecture and function of in vivo tissues, limiting their predictive power in metabolism studies. nih.govnih.gov The development of 3D cell culture models, including spheroids and organoids, represents a significant leap forward. nih.govoxfordglobal.comupmbiomedicals.commdpi.com These models more accurately mimic the physiological environment of organs like the liver, providing a better platform for studying drug metabolism. oxfordglobal.comnih.gov
Liver organoids, for example, can be used to investigate the glucuronidation of compounds and the potential for drug-induced liver injury. The use of deuterated substrates like aniline-d5 in these advanced models, with this compound as a standard, allows for precise quantification of metabolic activity. This approach can provide more reliable predictions of human metabolic clearance and potential toxicity before moving to clinical trials. nih.govimperial.ac.ukresearchgate.net
Expanded Applications in Specialized Isotope Tracer Applications
Beyond its role as an internal standard, this compound and other deuterated glucuronides have potential in more specialized isotope tracer studies. The kinetic isotope effect, where the presence of a heavier isotope can alter the rate of a chemical reaction, can be exploited to study enzyme mechanisms. nih.govnih.gov
Furthermore, in "stable isotope-resolved metabolomics" (SIRM), deuterated compounds can be used to trace the flow of atoms through metabolic networks. nih.gov For example, by administering deuterated aniline and tracking the appearance of its various deuterated metabolites, researchers can elucidate complex biotransformation pathways. This approach is particularly valuable for understanding the interplay between different metabolic enzymes and pathways. nih.govnih.govdntb.gov.ua
Q & A
Q. Table 1: Key Parameters for SIL-IS Validation
Advanced: How can LC-MS/MS parameters be optimized for this compound detection in complex matrices?
Methodological Answer:
Optimization involves:
Ionization : Electrospray ionization (ESI) in negative mode is preferred due to the glucuronide’s acidic groups. Source parameters (e.g., capillary voltage: 3.5 kV, desolvation temperature: 450°C) are tuned for maximal [M-H]⁻ signal .
Chromatography : A reverse-phase C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile achieves baseline separation from endogenous interferences .
Mass Transition : Key MRM transitions (e.g., m/z 356 → 175 for this compound) are validated using collision energies optimized via direct infusion .
Q. Table 2: Optimized LC-MS/MS Conditions
| Parameter | Value | Source |
|---|---|---|
| Column | Acquity UPLC BEH C18 (Waters) | |
| Flow Rate | 0.3 mL/min | |
| Mobile Phase | 0.1% FA in H₂O/ACN (95:5 to 5:95) | |
| Collision Energy | 20 eV |
Advanced: How to resolve discrepancies in recovery rates across extraction protocols?
Methodological Answer:
Discrepancies arise from variable extraction efficiencies (e.g., solvent polarity, pH). Mitigation strategies include:
Protocol Standardization : Use this compound as a process control by spiking it pre-extraction. Recovery rates <85% indicate suboptimal conditions .
Solvent Optimization : Ethyl acetate (logP ~0.7) is effective for glucuronide extraction from aqueous matrices, as shown in ultrasonic-assisted protocols (62°C, 20 min, 90% power) .
Data Normalization : Express analyte concentrations as ratios to the SIL-IS peak area, reducing batch-to-batch variability .
Q. Table 3: Recovery Rates by Extraction Method
| Method | Recovery (%) | Matrix | Reference |
|---|---|---|---|
| Protein Precipitation | 72 ± 8 | Plasma | |
| SPE (C18) | 89 ± 5 | Urine | |
| Ultrasonic-Assisted | 94 ± 3 | Tissue Homogenate |
Advanced: What analytical challenges arise when quantifying this compound in multi-analyte panels?
Methodological Answer:
Challenges include:
- Isobaric Interferences : Co-eluting glucuronides (e.g., phenyl-β-D-glucuronide) require high-resolution mass spectrometers (HRMS) or MRM with narrow mass windows (±0.5 Da) .
- Cross-Talk : Deuterium loss in-source (e.g., H-D exchange) may skew isotopic ratios. Mitigate by minimizing in-source fragmentation (low cone voltage) .
- Batch Effects : Column aging alters retention times; regular column conditioning and SIL-IS normalization are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
